![molecular formula C20H16ClNO B4656404 N-(4-chlorobenzyl)-1,2-dihydro-5-acenaphthylenecarboxamide](/img/structure/B4656404.png)
N-(4-chlorobenzyl)-1,2-dihydro-5-acenaphthylenecarboxamide
Overview
Description
N-(4-chlorobenzyl)-1,2-dihydro-5-acenaphthylenecarboxamide, also known as CBR-5884, is a small molecule compound that has gained significant interest in scientific research due to its potential therapeutic applications. CBR-5884 is a selective antagonist of the TRPC5 ion channel, which is involved in various physiological processes, including calcium signaling, neuronal excitability, and immune response.
Mechanism of Action
N-(4-chlorobenzyl)-1,2-dihydro-5-acenaphthylenecarboxamide acts as a selective antagonist of the TRPC5 ion channel, which is a non-selective cation channel that is permeable to calcium ions. The TRPC5 channel is activated by various stimuli, including G protein-coupled receptors, growth factors, and mechanical stress. The activation of TRPC5 channels leads to an influx of calcium ions into the cell, which triggers various downstream signaling pathways. This compound blocks the influx of calcium ions through TRPC5 channels, thereby inhibiting downstream signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound inhibits TRPC5-mediated calcium influx in various cell types, including neurons, smooth muscle cells, and immune cells. In vivo studies have shown that this compound has antihypertensive effects in animal models of hypertension and reduces chronic pain in animal models of neuropathic pain. This compound has also been shown to have immunomodulatory effects, including the inhibition of T cell activation and the reduction of pro-inflammatory cytokine production.
Advantages and Limitations for Lab Experiments
N-(4-chlorobenzyl)-1,2-dihydro-5-acenaphthylenecarboxamide has several advantages for lab experiments, including its selectivity and potency as a TRPC5 channel antagonist. The compound has been extensively characterized in vitro and in vivo, and its mechanism of action is well understood. However, this compound has some limitations for lab experiments, including its low solubility in water and its complex synthesis method. These limitations may make it challenging to use this compound in certain experimental settings.
Future Directions
There are several future directions for the study of N-(4-chlorobenzyl)-1,2-dihydro-5-acenaphthylenecarboxamide. One potential direction is the further characterization of its mechanism of action and downstream signaling pathways. Another direction is the investigation of its therapeutic potential in various diseases, including hypertension, chronic pain, and neurodegenerative disorders. Additionally, the development of more potent and selective TRPC5 channel antagonists based on the structure of this compound may lead to the discovery of new therapeutic agents.
Scientific Research Applications
N-(4-chlorobenzyl)-1,2-dihydro-5-acenaphthylenecarboxamide has been extensively studied in scientific research for its potential therapeutic applications. The compound has been shown to have a selective and potent inhibitory effect on TRPC5 channels, which are involved in the regulation of calcium signaling in various cell types. TRPC5 channels have been implicated in the pathogenesis of various diseases, including hypertension, chronic pain, and neurodegenerative disorders. Therefore, this compound has potential therapeutic applications in the treatment of these diseases.
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-1,2-dihydroacenaphthylene-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO/c21-16-9-4-13(5-10-16)12-22-20(23)18-11-8-15-7-6-14-2-1-3-17(18)19(14)15/h1-5,8-11H,6-7,12H2,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWCMGXVQUXHYPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)C(=O)NCC4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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